molecular formula C11H9BrN2O B13653166 1-(3-Amino-7-bromoquinolin-2-yl)ethanone

1-(3-Amino-7-bromoquinolin-2-yl)ethanone

Cat. No.: B13653166
M. Wt: 265.11 g/mol
InChI Key: XCJFRRJMACYPIP-UHFFFAOYSA-N
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Description

1-(3-Amino-7-bromoquinolin-2-yl)ethanone is a brominated quinoline derivative featuring an ethanone group at position 2, an amino group at position 3, and a bromine atom at position 7 of the quinoline ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which enables interactions with biological targets such as enzymes and receptors. The bromine atom enhances electrophilic reactivity, while the amino group contributes to hydrogen bonding, making it a valuable intermediate for synthesizing bioactive molecules .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

1-(3-amino-7-bromoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H9BrN2O/c1-6(15)11-9(13)4-7-2-3-8(12)5-10(7)14-11/h2-5H,13H2,1H3

InChI Key

XCJFRRJMACYPIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

1-(3-Amino-7-bromoquinolin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroquinolines, dehalogenated quinolines, and substituted quinoline derivatives .

Scientific Research Applications

1-(3-Amino-7-bromoquinolin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with quinoline- and isoquinoline-based ethanone derivatives, focusing on substituent positions, functional groups, and biological relevance.

Compound Name Substituents (Quinoline/Isoquinoline Ring) Key Functional Groups Biological Activity/Application Reference
1-(3-Amino-7-bromoquinolin-2-yl)ethanone Br (C7), NH₂ (C3), ethanone (C2) Bromine, amino, ketone Anticancer/antimicrobial intermediate
1-(7-Bromoquinolin-3-yl)ethanone Br (C7), ethanone (C3) Bromine, ketone Antibacterial studies
1-(4-Amino-3-bromophenyl)ethanone Br (C3), NH₂ (C4), ethanone (phenyl) Bromine, amino, ketone Synthetic intermediate
1-(2-Chlorophenyl)ethanone Cl (C2), ethanone (phenyl) Chlorine, ketone Precursor for agrochemicals
1-(3,4-Dihydroxy-6-methylphenyl)ethanone OH (C3, C4), CH₃ (C6), ethanone (phenyl) Hydroxyl, methyl, ketone Antioxidant activity

Key Observations :

  • Bromine at C7 in quinoline derivatives enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design .
  • The amino group at C3 in the target compound improves solubility and hydrogen-bonding capacity compared to non-amino analogues (e.g., 1-(7-bromoquinolin-3-yl)ethanone) .
  • Chlorine in 1-(2-chlorophenyl)ethanone reduces steric hindrance compared to bromine, but bromine’s higher atomic weight may improve binding affinity in macromolecular targets .
Physicochemical Properties
Property This compound 1-(7-Bromoquinolin-3-yl)ethanone 1-(4-Amino-3-bromophenyl)ethanone
Molecular Weight 264.10 g/mol 250.09 g/mol 214.06 g/mol
Boiling Point Not reported 421.5°C (predicted) 320°C (estimated)
Solubility Moderate in DMSO Low in water High in polar solvents
pKa (Predicted) 8.2 (amino group) -0.90 7.8

Key Insight: The amino group in the target compound increases polarity and solubility compared to non-amino analogues, improving bioavailability .

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